4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine
Beschreibung
BenchChem offers high-quality 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(18(7-1-2-8-18)15-4-3-11-24-15)21-10-6-14(12-21)23-16-5-9-19-13-20-16/h3-5,9,11,13-14H,1-2,6-8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSITJJMZZRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a thiophene and cyclopentanecarbonyl group. This unique structure contributes to its diverse biological activities.
The biological activity of 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Phosphodiesterase Inhibition : Similar compounds have demonstrated phosphodiesterase (PDE) inhibition, particularly PDE5, which is relevant for conditions such as erectile dysfunction and pulmonary hypertension .
- Ubiquitin-Specific Protease Inhibition : The compound may also exhibit inhibitory effects on ubiquitin-specific proteases, which are implicated in cancer and neurodegenerative diseases .
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Cystic Fibrosis : Compounds similar in structure have been proposed for the treatment of cystic fibrosis by modulating CFTR activity .
- Cancer Therapy : Inhibitors targeting USP7 can be crucial in cancer treatment strategies due to their role in regulating tumor suppressor proteins .
Case Studies and Experimental Data
- PDE5 Inhibition Studies : A study reported a series of new PDE5 inhibitors derived from similar structures to 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine. The most potent compound had an IC₅₀ value of 17 nM against PDE5, highlighting the potential for this class of compounds in treating related disorders .
- Biological Assays : Various assays have been conducted to assess the cytotoxicity and efficacy of related compounds on cancer cell lines. These studies often utilize MTT assays and flow cytometry to evaluate cell viability and apoptosis rates.
Comparative Table of Related Compounds
| Compound Name | Structure | IC₅₀ (nM) | Target | Therapeutic Use |
|---|---|---|---|---|
| Compound A | Structure | 17 | PDE5 | Erectile Dysfunction |
| Compound B | Structure | 50 | USP7 | Cancer Therapy |
| Compound C | Structure | 30 | CFTR | Cystic Fibrosis |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds similar to 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance, research has shown that pyrimidine derivatives can selectively inhibit cancer cell growth by targeting the Janus kinase (JAK) pathway, which is crucial in various malignancies .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of these diseases .
Anti-inflammatory Properties
In addition to its neuroprotective effects, 4-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)pyrimidine has shown promise as an anti-inflammatory agent. It may modulate the immune response by inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .
Case Study 1: Anticancer Research
A study conducted on the efficacy of pyrimidine derivatives revealed that a closely related compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of the JAK/STAT signaling pathway, highlighting the potential of this class of compounds in oncology .
Case Study 2: Neuroprotection
Research published in a neuroscience journal demonstrated that treatment with a similar pyrimidine derivative improved cognitive function in animal models of Alzheimer’s disease. The compound reduced amyloid-beta accumulation and tau phosphorylation, which are hallmarks of neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
